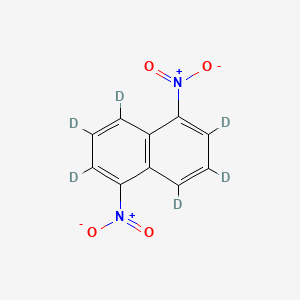

1,5-Dinitronaphthalene-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,5-Dinitronaphthalene is a yellowish white needle or light yellow fluffy solid . It is an intermediate in the production of naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) and 1,5-naphthalenediamine, which is mainly converted to naphthalene 1,5-diisocyanate .

Synthesis Analysis

The synthesis of 1,5-Dinitronaphthalene involves the nitration of naphthalene with nitric acid (95%) and 1-nitronaphthalene with nitrogen dioxide/molecular oxygen in the presence of zeolite catalysts .Molecular Structure Analysis

The molecular formula of 1,5-Dinitronaphthalene is C10H6N2O4 . Its structure is also available as a 2D Mol file . Crystals of 1,5-dinitronaphthalene are reported to be monoclinic with two molecules in each unit cell .Chemical Reactions Analysis

1,5-Dinitronaphthalene is an intermediate in the production of naphthazarin and 1,5-naphthalenediamine . The nitration selectivity of naphthalene was studied in different organic solvents with 95% fuming nitric acid as the nitration reagent .Physical And Chemical Properties Analysis

1,5-Dinitronaphthalene has a density of 1.5±0.1 g/cm3, a boiling point of 389.8±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its molar refractivity is 57.2±0.3 cm3, and it has 6 H bond acceptors and 0 H bond donors .Scientific Research Applications

Catalytic Nitration

1,5-Dinitronaphthalene is produced through the highly selective catalytic nitration of 1-nitronaphthalene with NO2 . This process is promoted by molecular oxygen and acetic anhydride under mild conditions . The sulfated zirconia (SO42−/ZrO2) as solid superacid catalyst exhibits superior catalytic performance .

Preparation of 1,5-Naphthalene Diisocyanate

1,5-Dinitronaphthalene is used as a raw material in the preparation of 1,5-naphthalene diisocyanate . This compound is a key building block for constructing advanced polyurethanes with high durability, elasticity, dynamic capability, and wear-resistance property .

Production of Dyes and Plastics

1,8-Dinitronaphthalene, which can also be produced from the nitration of naphthalene or 1-nitronaphthalene, can be hydrogenated to 1,8-diaminonaphthalene . This compound is mainly used in the production of dyes and plastics .

Thermochemical Research

1,5-Dinitronaphthalene is used in thermochemical research . Its molecular weight, phase change data, and other thermochemical properties are studied .

Mechanism of Action

Target of Action

It’s known that naphthalene derivatives can interact with a variety of biological targets, depending on their specific chemical structure and functional groups .

Mode of Action

Generally, naphthalene derivatives can interact with their targets through various mechanisms, such as binding to proteins or DNA, or participating in biochemical reactions .

Biochemical Pathways

Naphthalene derivatives can potentially influence a wide range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

It’s known that naphthalene derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 1,5-Dinitronaphthalene-d6 can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,2,3,5,6,7-hexadeuterio-4,8-dinitronaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-11(14)9-5-1-3-7-8(9)4-2-6-10(7)12(15)16/h1-6H/i1D,2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTCJXFCHHDFJS-MZWXYZOWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C(C(=C2[N+](=O)[O-])[2H])[2H])[2H])C(=C1[2H])[N+](=O)[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dinitronaphthalene-d6 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B595908.png)